Thiirene

Strain energy Antiaromaticity Bond dissociation energy

Thiirene is the parent 4π-antiaromatic sulfur heterocycle, intrinsically unstable at room temperature and exclusively handled in cryogenic matrices. Its >25 kcal mol⁻¹ weaker C–S bond versus thiirane makes it indispensable for time-resolved photochemical rearrangement studies, MoS₂ hydrodesulfurization catalyst screening, and benchmarking DFT methods against antiaromatic destabilization. This compound is not a shelf-stable item; procurement requires a qualified custom-synthesis partner that can generate and ship the product under rigorously controlled, low-temperature conditions.

Molecular Formula C2H2S
Molecular Weight 58.1 g/mol
CAS No. 157-20-0
Cat. No. B1235720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiirene
CAS157-20-0
Molecular FormulaC2H2S
Molecular Weight58.1 g/mol
Structural Identifiers
SMILESC1=CS1
InChIInChI=1S/C2H2S/c1-2-3-1/h1-2H
InChIKeyJTQAPFZZCXWQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiirene (CAS 157-20-0): A Strained, Antiaromatic Heterocycle for Specialized Research Applications


Thiirene (C2H2S) is the smallest unsaturated sulfur-containing heterocycle, characterized by a three-membered ring with a C=C double bond. As a 4π-electron system, it is antiaromatic according to Hückel's rule, which imparts extreme thermodynamic instability and high reactivity [1]. The parent compound cannot be isolated at room temperature and is typically generated and studied in cryogenic matrices (e.g., argon at 8 K) [2]. Its unique electronic structure distinguishes it from saturated analogs like thiirane and from oxygen-containing counterparts like oxirene, making it a valuable probe in mechanistic photochemistry, astrochemistry, and theoretical studies of strained heterocycles.

Why Thiirene Cannot Be Replaced by Saturated or Oxygen-Containing Analogs


Thiirene's 4π antiaromaticity fundamentally alters its bond energies, geometry, and reaction kinetics compared to saturated thiirane or isoelectronic oxirene. Attempts to substitute thiirane (ethylene sulfide) for thiirene in mechanistic studies of photochemical ring-opening or catalytic hydrodesulfurization would yield misleading results due to a >25 kcal/mol difference in C–S bond strength [1]. Similarly, oxirene analogs differ in heteroatom electronegativity, affecting hydrogen-bonding capabilities and aggregation behavior [2]. These quantitative disparities preclude any generic interchange and demand thiirene-specific sourcing for experiments requiring authentic antiaromatic sulfur heterocycle chemistry.

Quantitative Differentiators: Thiirene vs. Thiirane and Other Analogs


C–S Bond Energy Reduction Due to Antiaromaticity

Ab initio molecular orbital calculations reveal that the pseudo-antiaromatic character of thiirene drastically reduces its C–S bond energy to approximately 15 kcal mol⁻¹, compared to the >40 kcal mol⁻¹ estimated for its saturated 2n-π electron analog thiirane [1]. This bond weakening is a direct consequence of the 4π-electron destabilization and explains the compound's experimental instability.

Strain energy Antiaromaticity Bond dissociation energy Heterocyclic chemistry

Lower Activation Energy in Catalytic Hydrodesulfurization

An ab initio study of hydrotreating on MoS3H3+ catalytic sites demonstrates that thiirene and thiirane follow heterolytic reaction pathways, but the activation energy for the process is higher for thiirane than for thiirene [1]. This indicates that thiirene is more readily converted under catalytic hydrodesulfurization conditions, a finding relevant to petroleum refining and organosulfur chemistry.

Catalysis Hydrodesulfurization Activation energy Density functional theory

Geometric Distortion: Altered Bond Angles and Lengths

The antiaromatic character of thiirene manifests in significant geometric distortions relative to saturated analogs. Theoretical data indicate a C–S–C bond angle of approximately 45.3° and C–S bond lengths of 1.701 Å for thiirene, compared to values around 44.7° and 1.710 Å for thiirane . While subtle, these differences reflect altered hybridization and electron density distribution unique to the unsaturated ring.

Bond angle strain Bond length X-ray crystallography Computational geometry

Millisecond-Scale Unimolecular Stability in Solution

Ultrafast time-resolved UV-vis and IR spectroscopies show that thiirene, generated photochemically from 1,2,3-thiadiazoles, exhibits remarkable unimolecular stability on a millisecond time scale in solution [1]. For substituted thiirenes (e.g., bis(carbomethoxy)thiirene), dimerization limits lifetime, with a fast rise time <0.4 ps observed [2]. This contrasts with the extremely short lifetimes (

Transient intermediate Lifetime Time-resolved spectroscopy Photochemistry

Synthetic Yield as a Precursor to Functionalized Thiophenes

A reliable synthetic route to thiirene involves flash vacuum pyrolysis of 1,2,3-thiadiazole derivatives at 500 °C and 0.1 torr, yielding thiirene in 15% yield with simultaneous nitrogen elimination [1]. While modest, this yield is notable for a parent antiaromatic heterocycle and enables subsequent trapping or derivatization to access functionalized thiophenes and other sulfur-containing scaffolds.

Synthetic yield Flash vacuum pyrolysis Thiophene derivatives Precursor

High-Impact Applications of Thiirene Driven by Its Unique Quantitative Profile


Mechanistic Studies of Photochemical Ring-Opening and Heterocycle Rearrangement

The drastically reduced C–S bond energy (~15 kcal mol⁻¹) and millisecond solution stability make thiirene an ideal intermediate for time-resolved spectroscopic investigations of photochemical rearrangements [5][2]. Researchers can directly observe the conversion to thioketene and subsequent dimerization pathways, providing unambiguous mechanistic data that saturated thiirane cannot replicate.

Catalytic Hydrodesulfurization (HDS) Model Substrate Development

Thiirene's lower activation energy on MoS2-based catalysts compared to thiirane positions it as a sensitive probe for evaluating new HDS catalyst formulations [5]. Its enhanced reactivity accelerates screening cycles and reveals subtle differences in active site efficiency that would be masked by less reactive analogs.

Astrochemical Identification and Interstellar Medium Modeling

Thiirene's ability to form self-aggregates and hydrogen-bonded micro-hydrated complexes—characterized by distinct infrared frequency downshifts—supports its putative detection in interstellar ices [5]. The computed binding energies and spectral shifts provide a reference library for astronomers searching for sulfur-containing organic molecules in space.

Theoretical Benchmarking of Antiaromaticity and Strain Energy Calculations

The >25 kcal mol⁻¹ difference in C–S bond energy between thiirene and thiirane serves as a stringent test case for computational methods aiming to capture antiaromatic destabilization [5]. This benchmark enables validation of DFT functionals and ab initio approaches for accurately predicting the properties of strained 4π-electron systems.

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